N,N-Bis[(diphenylphosphino)methyl]-3-(triethoxysilyl)propylamine
Overview
Description
N,N-Bis[(diphenylphosphino)methyl]-3-(triethoxysilyl)propylamine: is a complex organophosphorus compound that combines phosphine and silane functionalities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Bis[(diphenylphosphino)methyl]-3-(triethoxysilyl)propylamine typically involves the reaction of diphenylphosphine with a suitable amine precursor, followed by the introduction of the triethoxysilyl group. The reaction conditions often require a controlled environment with specific temperatures and solvents to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve continuous-flow processes to enhance efficiency and scalability. These methods allow for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to consistent product quality and higher yields .
Chemical Reactions Analysis
Types of Reactions
N,N-Bis[(diphenylphosphino)methyl]-3-(triethoxysilyl)propylamine can undergo various chemical reactions, including:
Oxidation: The phosphine groups can be oxidized to phosphine oxides.
Reduction: Reduction reactions can modify the silane group.
Substitution: The compound can participate in substitution reactions, particularly at the phosphine and silane sites.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various halides for substitution reactions. The conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phosphine groups results in phosphine oxides, while substitution reactions can yield a variety of functionalized derivatives.
Scientific Research Applications
N,N-Bis[(diphenylphosphino)methyl]-3-(triethoxysilyl)propylamine has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and catalysis, facilitating various chemical transformations.
Biology: The compound’s ability to modify surfaces makes it useful in creating bioactive surfaces for cell culture and other biological applications.
Medicine: Its potential in drug delivery systems and as a component in diagnostic tools is being explored.
Mechanism of Action
The mechanism by which N,N-Bis[(diphenylphosphino)methyl]-3-(triethoxysilyl)propylamine exerts its effects involves its ability to coordinate with metal centers and form stable complexes. These complexes can then participate in catalytic cycles, facilitating various chemical reactions. The molecular targets and pathways involved depend on the specific application, such as catalysis or surface modification .
Comparison with Similar Compounds
Similar Compounds
N,N′-Bis(2,2,6,6-tetramethyl-4-piperidinyl)-1,6-hexanediamine (DTMPA): Used in light stabilizers for plastics.
Bis(pyrazolyl)methanes: Known for their biological activities and use as chelating agents.
N,N′-Diphenyl-N,N′-bis(3-methylphenyl)-1,1′-biphenyl-4,4′-diamine (MTPD): Utilized in optoelectronic applications.
Uniqueness
N,N-Bis[(diphenylphosphino)methyl]-3-(triethoxysilyl)propylamine stands out due to its dual functionality, combining phosphine and silane groups. This unique combination allows it to participate in a broader range of chemical reactions and applications compared to similar compounds, making it a versatile tool in both research and industrial settings.
Properties
IUPAC Name |
N,N-bis(diphenylphosphanylmethyl)-3-triethoxysilylpropan-1-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H45NO3P2Si/c1-4-37-42(38-5-2,39-6-3)29-19-28-36(30-40(32-20-11-7-12-21-32)33-22-13-8-14-23-33)31-41(34-24-15-9-16-25-34)35-26-17-10-18-27-35/h7-18,20-27H,4-6,19,28-31H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COWAWBPCENPPGN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCO[Si](CCCN(CP(C1=CC=CC=C1)C2=CC=CC=C2)CP(C3=CC=CC=C3)C4=CC=CC=C4)(OCC)OCC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H45NO3P2Si | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
617.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
904704-23-0 | |
Record name | N,N-Bis[(diphenylphosphino)methyl]-3-(triethoxysilyl)propylamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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